Antibacterial Agents: Several studies have investigated furoylpiperazine derivatives as potential antibacterial agents. [, , , ] For example, a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides exhibited potent activity against a range of bacterial strains, including S. aureus, S. typhi, P. aeruginosa, E. coli, and B. subtilis. []
Antifungal Agents: Research suggests that some furoylpiperazine derivatives possess antifungal properties. [] A study evaluating phthalidylamines and o-benzoylbenzamide derivatives for antifungal activity found that compounds containing furoylpiperazine moieties demonstrated activity against certain fungal strains. []
Anticancer Agents: Furoylpiperazine derivatives have shown potential as anticancer agents. [, ] Studies have demonstrated that certain derivatives, such as 2-[4-(2-furoyl)piperazine-1-yl]-3-chloro-1,4-naphthoquinone, exhibit cytotoxic activity against various cancer cell lines, including breast, prostate, and colorectal cancer cells. []
Antipsychotic Agents: Some furoylpiperazine derivatives have been explored for their potential as antipsychotic agents. [] A study evaluated 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-N-phenylacetamide for its antipsychotic potential and found it exhibited promising results in preclinical models. []
Glycogen Synthase Kinase 3 (GSK3) Inhibitors: Certain furoylpiperazine derivatives have demonstrated inhibitory activity against GSK3, making them potential therapeutic agents for diseases like Alzheimer's disease. [] A patent describes the synthesis and evaluation of 1-(4-(5-amino-6-(oxazolo[4,5-c]pyridin-2-yl)pyrazin-2-yl)benzoyl)piperazine derivatives as GSK3 inhibitors. []
Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors: Furoylpiperazine derivatives have been studied as potential PDHK inhibitors for treating metabolic disorders. [] For example, the compound (+)-1-N-[2,5-(S, R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide displayed potent PDHK inhibition and improved glucose metabolism in preclinical models. []
α1-Adrenoreceptor Blockers: Research has explored the use of furoylpiperazine derivatives as α1-adrenoreceptor blockers for treating hypertension. [] Structure-activity relationship studies have shown that replacing the piperazine ring in prazosin with specific alkanediamine moieties can significantly impact α1-adrenoreceptor blocking activity and hypotensive effects. []
5-HT Receptor Ligands: Furoylpiperazine derivatives have been investigated for their interactions with different serotonin receptor subtypes. [] Studies have focused on optimizing the structure of these compounds to achieve high affinity and selectivity for specific 5-HT receptor subtypes, such as 5-HT1A and 5-HT2C, for potential therapeutic applications in conditions like anxiety and depression. []
Furoylpiperazine derivatives can act as ligands in coordination complexes. [, , , ] These ligands typically coordinate to metal centers through the oxygen atom of the furoyl group and the nitrogen atoms of the piperazine ring. The resulting metal complexes can exhibit interesting structural features and potentially possess unique catalytic properties. [, , , ]
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2